2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
Description
Properties
CAS No. |
877656-74-1 |
|---|---|
Molecular Formula |
C25H19N3O4 |
Molecular Weight |
425.444 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-8-7-9-17(14-16)26-21(29)15-27-22-19-12-5-6-13-20(19)32-23(22)24(30)28(25(27)31)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
LGWFKWZDSNYNGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Electrochemical Decarboxylative Cyclization
Electrochemical oxidation of 3,4-dihydroxybenzoic acid (1) in the presence of barbituric acid derivatives enables the formation of benzofuropyrimidine scaffolds. Under controlled-potential conditions (1.2 V vs. SCE) in an undivided cell, the reaction proceeds via electro-decarboxylation, followed by Michael addition with nucleophiles such as 1,3-dimethylbarbituric acid (2). This method yields 3-phenyl-substituted benzofuropyrimidines in 68–72% yield after 6 hours at room temperature.
Microwave-Assisted Cyclocondensation
A microwave-assisted three-component reaction involving o-aminophenol derivatives, diketones, and ammonium acetate facilitates rapid cyclization. For example, heating 2-hydroxymethylene-3-ketocholestan (26) with benzaldehyde and ammonium acetate at 120°C for 6 minutes under microwave irradiation generates the dihydrobenzofuropyrimidine core via β-aminoketoimine intermediates. This approach reduces reaction times from hours to minutes while maintaining yields of 65–70%.
Attachment of the N-(m-Tolyl)acetamide Moiety
The final step involves coupling the functionalized core with N-(m-tolyl)acetamide:
Amide Bond Formation via EDCl/HOBt
Activation of the core’s carboxylic acid derivative with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amidation with N-(m-tolyl)amine. After stirring at 25°C for 24 hours, the product is isolated in 75% yield following column chromatography.
Direct Nucleophilic Substitution
Alternatively, treating the core’s bromoacetate intermediate with N-(m-tolyl)amine in DMF at 60°C for 6 hours in the presence of K₂CO₃ yields the target compound directly. This one-pot method simplifies purification but results in lower yields (62%).
Alternative Synthetic Routes
Electroorganic Synthesis
Building on the electrochemical approach, substituting barbituric acid with N-(m-tolyl)acetamide during the oxidation step enables simultaneous core formation and side-chain incorporation. This method, while innovative, requires precise control of pH and potential to avoid over-oxidation.
Solid-Phase Synthesis
Immobilizing the benzofuropyrimidine core on Wang resin allows iterative coupling with Fmoc-protected m-toluidine derivatives. After cleavage with trifluoroacetic acid (TFA), the crude product is obtained in 70% purity, necessitating further HPLC purification.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: This compound is capable of undergoing several types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen to form oxides.
Reduction: Gain of electrons or hydrogen to reduce oxidation state.
Substitution: Replacement of an atom or group in the molecule with another atom or group.
Common Reagents and Conditions: Typical reagents for these reactions might include:
For oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
For reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)
For substitution: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₂⁻)
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: Biologically, it may have potential as a lead compound in drug discovery. Researchers are interested in its interactions with biological molecules and potential therapeutic effects.
Industry: Industrially, it could be used in the development of advanced materials or as a component in specialty chemicals, depending on its physicochemical properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism may involve binding to active sites or altering molecular pathways, leading to changes in biochemical processes.
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzofuropyrimidine scaffold is a defining feature of the target compound. Structural analogs often vary in their fused ring systems or substituent patterns:
Compound : 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide shares the benzofuro[3,2-d]pyrimidin-4-one core but substitutes the phenyl group at position 3 with a 3-methylbutyl chain. Additionally, it features a sulfanyl (-S-) linker and a 3-(trifluoromethyl)phenyl acetamide group, which introduces strong electron-withdrawing properties compared to the m-tolyl group in the target compound .
- Compound: The synthesized N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide contains a simpler phthalide (benzofuran-1-one) system rather than a fused pyrimidinone. Its acetamide side chain is attached to a phenyl group, lacking the meta-methyl substitution seen in the target compound .
Substituent Effects on Physicochemical Properties
Substituents significantly influence solubility, stability, and bioactivity:
- The m-tolyl group in the target compound enhances lipophilicity compared to the trifluoromethylphenyl group in , which may improve membrane permeability but reduce aqueous solubility.
- The 3-phenyl group in the target compound contributes to π-π stacking interactions, whereas the 3-methylbutyl chain in ’s analog could increase conformational flexibility .
Biological Activity
The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 513.506 g/mol. Its structure features a pyrimidine core fused with a benzofuro moiety, which is known to influence its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H23N3O7 |
| Molecular Weight | 513.506 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892437-31-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine and benzofuro moieties. The synthetic route may vary based on the desired purity and yield but generally follows established protocols for heterocyclic compound synthesis.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, including mTOR and various kinases. These pathways are critical in regulating cell growth and survival.
- Case Studies : In vitro studies have shown that derivatives of this compound can reduce cell viability in several cancer cell lines, including breast and lung cancer cells. A notable study reported a reduction in tumor size in xenograft models treated with similar compounds .
Antiviral Activity
The compound has also been evaluated for its antiviral potential:
- SARS-CoV-2 Inhibition : Preliminary molecular docking studies suggest that it may act as an inhibitor of the SARS-CoV-2 main protease (3CLpro), which is crucial for viral replication . The binding affinity was observed to be favorable compared to known inhibitors.
Toxicological Profile
An important aspect of evaluating any therapeutic compound is its safety profile:
- ADMET Studies : The compound has been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicate good bioavailability and low toxicity levels in preliminary tests .
Table of Biological Activities
Q & A
Q. What are the critical steps and conditions for synthesizing this compound, and how can reaction efficiency be optimized?
The synthesis involves multi-step organic reactions, including cyclization of benzofuropyrimidine intermediates and subsequent acetamide coupling. Key conditions include:
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance reaction rates and solubility of intermediates .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate cyclization steps . Optimization strategies include real-time monitoring via TLC and HPLC to isolate intermediates and adjust stoichiometry .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~450–500) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for bioactive studies) .
Q. How does the compound’s solubility and stability influence experimental design?
- Solubility : Limited aqueous solubility necessitates DMSO or ethanol as stock solvents (≤10% v/v in assays) .
- Stability : Hydrolysis of the dioxo-pyrimidine ring occurs under strong acidic/basic conditions; storage at −20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally analogous compounds?
Contradictions often arise from substituent variations (e.g., halogenation, alkylation) affecting target binding. For example:
| Compound Substituent | Observed Activity | Source |
|---|---|---|
| 4-Chlorobenzyl (C23H19ClN4O4) | Anticancer (IC50 = 12 µM) | |
| 3-Methoxyphenyl (C24H21ClN4O5) | Antimicrobial (MIC = 8 µg/mL) |
To reconcile discrepancies:
- Perform dose-response assays under standardized conditions (e.g., pH, serum content).
- Use molecular docking to correlate substituent effects with target affinity (e.g., kinase binding pockets) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Core modifications : Introducing electron-withdrawing groups (e.g., -Cl, -F) to the benzofuropyrimidine ring enhances metabolic stability .
- Acetamide side chain : Bulky substituents (e.g., m-tolyl) improve selectivity for ATP-binding sites in kinases .
- In silico screening : QSAR models predict logP and polar surface area to optimize bioavailability .
Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?
- Enzyme inhibition assays : Measure IC50 against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cellular uptake studies : Radiolabel the compound (e.g., 14C-acetamide) to quantify intracellular accumulation .
- X-ray crystallography : Resolve binding modes with catalytic domains of target proteins (resolution ≤2.0 Å) .
Q. How do synthetic byproducts or impurities impact pharmacological data interpretation?
- Byproduct identification : LC-MS/MS detects dimers or hydrolyzed derivatives formed during synthesis .
- Bioactivity correction : Use orthogonal assays (e.g., SPR vs. cell viability) to distinguish true activity from artifact signals .
Methodological Recommendations
Q. What protocols ensure reproducibility in cytotoxicity assays for this compound?
- Cell line validation : Use authenticated lines (e.g., NCI-60 panel) with mycoplasma testing .
- Dosing regimen : Pre-incubate cells for 24 h before treatment to synchronize growth phases .
- Control compounds : Include reference inhibitors (e.g., doxorubicin for apoptosis assays) .
Q. How can researchers address low yield in the final acetamide coupling step?
- Coupling reagents : Substitute EDCl/HOBt with DCC/DMAP for sterically hindered amines .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield by 20–30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
